3-Ethynylazetidine hydrochloride
Overview
Description
3-Ethynylazetidine hydrochloride is an organic compound with the molecular formula C5H8ClN. It is a four-membered heterocyclic compound containing an azetidine ring with an ethynyl group attached to the third carbon. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-1-propyne with azetidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylazetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-Ethynylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-Ethynylazetidine hydrochloride involves its interaction with molecular targets through its reactive ethynyl and azetidine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound without the ethynyl group.
3-Chloroazetidine: Similar structure but with a chlorine atom instead of the ethynyl group.
3-Phenylazetidine: Contains a phenyl group instead of the ethynyl group.
Uniqueness
3-Ethynylazetidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific reactivity is required .
Biological Activity
3-Ethynylazetidine hydrochloride is a synthetic compound characterized by a unique azetidine ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
This compound features an azetidine ring substituted with an ethynyl group, which enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 135.57 g/mol. The presence of the ethynyl group allows for various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, isoquinoline alkaloids have shown selective inhibitory activity against protein tyrosine phosphatase CD45, with IC50 values ranging from 5.6 to 8.4 μM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.
- Antimicrobial Activity : Research on related azetidine derivatives has demonstrated antibacterial effects, indicating that this compound may possess similar properties. Compounds derived from azetidine structures have been noted for their ability to inhibit bacterial growth, although specific studies on this compound are still necessary .
- Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways, suggesting that this compound could be explored for similar effects in neurodegenerative disease models.
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nucleophilic substitutions and cycloadditions are common in the production of this compound. Understanding the synthesis pathways is crucial for elucidating its mechanisms of action and optimizing its biological activity.
Table 1: Summary of Synthesis Methods
Methodology | Description |
---|---|
Nucleophilic Addition | Involves the addition of nucleophiles to electrophilic centers in the azetidine ring. |
Cycloaddition | Facilitates the formation of cyclic compounds through reactions involving multiple reactants. |
Coupling Reactions | Utilizes coupling agents to form new carbon-carbon bonds, enhancing structural complexity. |
Case Study 1: Anticancer Potential
In vitro studies on azetidine derivatives similar to this compound have shown promising results against various cancer cell lines, including MGC-803 and HGC-27 cells. These studies revealed IC50 values below 10 μM, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting that this compound may also demonstrate similar antibacterial properties.
Properties
IUPAC Name |
3-ethynylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLKHUIGCZRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426424-91-0 | |
Record name | 3-ethynylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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